Myosin Light Chain Kinase (480-501)
Description
Structure
2D Structure
Properties
Molecular Formula |
C120H209N41O28S2 |
|---|---|
Molecular Weight |
2738.3 g/mol |
IUPAC Name |
4-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[6-amino-1-[[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139) |
InChI Key |
GKXLEMHKRMAVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Molecular Characteristics and Structural Basis of Myosin Light Chain Kinase 480 501
Primary Sequence Analysis of the Myosin Light Chain Kinase (480-501) Peptide
The Myosin Light Chain Kinase (480-501) peptide is a 22-residue sequence derived from the calmodulin-binding domain of chicken smooth muscle MLCK. nih.gov Its primary structure is characterized by a significant number of basic amino acids, particularly Lysine (B10760008) (Lys) and Arginine (Arg), which are crucial for its function. nih.govresearchgate.net The specific arrangement of these charged residues contributes to its ability to interact with the active site of the kinase. nih.gov
The amino acid sequence and molecular details of the peptide are presented below.
| Attribute | Detail |
|---|---|
| Sequence | Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly nih.govapeptides.com |
| Origin | Residues 480-501 of chicken smooth muscle Myosin Light Chain Kinase nih.gov |
| Molecular Formula | C120H209N41O28S2 nih.gov |
Conformational Aspects and Structural Homologies of the (480-501) Domain
The MLCK (480-501) sequence is a segment of the larger calmodulin-binding domain within the full MLCK enzyme. nih.govnih.gov Structurally, this region shows significant homology to the phosphorylation site on the actual substrate, the myosin regulatory light chain. nih.govresearchgate.net This mimicry is central to its regulatory function. The spatial arrangement and number of basic residues in the 480-501 peptide are similar to those found in the substrate, allowing it to occupy the enzyme's active site. nih.govresearchgate.net
In the absence of calcium-activated calmodulin (Ca2+/CaM), this regulatory segment is believed to fold back and bind to the catalytic cleft of the kinase, effectively blocking substrate access. nih.govnih.gov Molecular modeling studies have shown that the pseudosubstrate sequence can be readily accommodated into the structure of the kinase's active site, confirming that this model of intramolecular inhibition is structurally plausible. nih.gov The binding of Ca2+/CaM induces a conformational change, causing the displacement of this autoinhibitory domain and allowing the kinase to phosphorylate its target substrates. nih.govnih.gov
| Feature | Description | Reference |
|---|---|---|
| Location | Located within the calmodulin-binding domain of smooth muscle MLCK. | nih.govnih.gov |
| Homology | Shares sequence and charge distribution homology with the myosin light chain substrate. | nih.govresearchgate.net |
| Conformation | Part of a flexible regulatory segment that acts as an intrasteric inhibitor. | nih.govnih.gov |
| Interaction | Binds to the catalytic cleft of the kinase in the absence of Ca2+/Calmodulin. | nih.govnih.gov |
Characterization of Myosin Light Chain Kinase (480-501) as a Pseudosubstrate Analog
The MLCK (480-501) peptide is functionally characterized as a pseudosubstrate inhibitor. nih.govnih.gov It mimics the true substrate but lacks the specific serine residue that undergoes phosphorylation. nih.gov This allows it to bind to the active site but not be acted upon by the kinase, leading to competitive inhibition. nih.gov The autoinhibitory function of this domain is a key element of MLCK regulation. nih.gov
Research using a synthetic peptide corresponding to the 480-501 sequence has demonstrated its potent inhibitory effects. The peptide was shown to inhibit the calmodulin-dependent activation of MLCK and to competitively inhibit the phosphorylation of both the native myosin light chain and synthetic peptide substrates. nih.gov This inhibitory activity confirms its role as a pseudosubstrate. nih.govphysiology.org The potency of this inhibition has been quantified through various in vitro assays.
| Inhibitory Action | Measured Value (IC50 / Ki) | Reference |
|---|---|---|
| Inhibition of Calmodulin-dependent activation | IC50 of 46 nM | nih.govglpbio.com |
| Competitive inhibition of myosin light chain phosphorylation | IC50 of 2.7 µM | nih.govglpbio.com |
| Competitive inhibition of synthetic peptide substrate phosphorylation | IC50 of 0.9 µM | nih.govglpbio.com |
| Competitive inhibition of synthetic peptide substrate phosphorylation (11-residue analog) | Ki of 1 µM | nih.govresearchgate.net |
Biochemical Mechanisms of Action and Enzymological Insights of Myosin Light Chain Kinase 480 501
Inhibition of Myosin Light Chain Kinase Activity by Myosin Light Chain Kinase (480-501)
The 22-residue peptide, Myosin Light Chain Kinase (480-501), corresponding to the sequence Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly, functions as a pseudosubstrate inhibitor. nih.gov This region of MLCK shares a similar arrangement of basic residues with the myosin light chain substrate, allowing it to interact with the active site without being phosphorylated. nih.gov
Research has demonstrated that the inhibition of MLCK by the 480-501 peptide is competitive with respect to ATP. nih.gov This suggests that the peptide binds to the active site of the kinase, thereby preventing the binding of ATP and subsequent phosphoryl transfer. nih.gov This competitive inhibition mechanism is a key feature of its function, directly implicating the active site in the binding of this inhibitory peptide. nih.gov
In addition to competing with ATP, the 480-501 peptide also acts as a competitive inhibitor against the 20 kDa myosin light chain substrate. nih.gov At saturating concentrations of calmodulin, the peptide competitively inhibits the phosphorylation of the myosin light chain. nih.gov This dual competitive inhibition highlights the peptide's role as a pseudosubstrate, effectively mimicking the natural substrate to occupy the active site and block enzymatic activity. nih.govnih.gov
The 480-501 peptide is a strong inhibitor of the 61 kDa Ca2+/calmodulin-independent form of MLCK, exhibiting a Ki of 25 nM. nih.govresearchgate.net This potent inhibition of the constitutively active form of the enzyme underscores the direct interaction of the peptide with the kinase's catalytic domain, independent of the regulatory influence of calmodulin. nih.gov
Interaction Dynamics with Calmodulin and the MLCK-Calmodulin Complex
The inhibitory action of the 480-501 peptide on the native, calmodulin-dependent MLCK is attributed to its binding to the MLCK-calmodulin complex. nih.gov This is distinct from other inhibitory peptides that may function by sequestering free calmodulin. nih.gov The 480-501 peptide's ability to inhibit calmodulin-dependent activation of smooth muscle MLCK, with an IC50 of 46 nM, demonstrates its high affinity for the activated enzyme complex. nih.gov There is also evidence suggesting that the initial binding of the peptide may occur with apocalmodulin (the calcium-free form), which then facilitates the formation of a more secure complex upon calcium binding. princeton.edu
Specificity Profile and Potential Interactions with Other Kinase Active Sites
While the 480-501 peptide is a potent inhibitor of MLCK, it is not entirely specific. Studies have shown that it can also inhibit other kinases, such as Protein Kinase C (PKC) and Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII), although with lower potency. researchgate.net For instance, one study reported an IC50 of 0.25 µM for MLCK inhibition, while the IC50 values for PKC and CaMKII were 1.4 µM and 1.7 µM, respectively. researchgate.net In contrast, other inhibitory peptides derived from MLCK have been shown to be highly selective. For example, MLCK inhibitor peptide 18 displays a 4000-fold selectivity for MLCK over CaMKII and does not inhibit PKA. tocris.com The 480-501 peptide's broader specificity is likely due to the conserved nature of the ATP-binding and substrate-binding regions among certain kinases.
Kinetic Parameters Governing Myosin Light Chain Kinase (480-501) Inhibition
The inhibitory potency of the 480-501 peptide has been quantified through various kinetic studies. The reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) vary depending on the experimental conditions and the form of the enzyme being studied.
| Parameter | Value | Condition | Reference |
| Ki | 25 nM | Ca2+/calmodulin-independent MLCK | nih.govresearchgate.net |
| IC50 | 46 nM | Calmodulin-dependent activation of MLCK | nih.gov |
| IC50 | 0.9 µM | Competitive inhibition of synthetic peptide substrate phosphorylation | nih.gov |
| IC50 | 2.7 µM | Competitive inhibition of myosin light chain phosphorylation | nih.gov |
These kinetic parameters confirm the high-affinity interaction between the 480-501 peptide and MLCK, establishing it as a potent inhibitor of the enzyme.
Cellular and Subcellular Functional Modulations by Myosin Light Chain Kinase 480 501
Regulation of Actomyosin (B1167339) Contractility in Smooth Muscle Systems
The phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20) by myosin light chain kinase (MLCK) is a pivotal event in initiating smooth muscle contraction. nih.govfrontiersin.org This process enhances the ATPase activity of myosin, facilitating its interaction with actin and leading to force generation. nus.edu.sg The peptide inhibitor Myosin Light Chain Kinase (480-501) serves as a powerful tool to probe this mechanism.
The use of MLCK (480-501) has helped to delineate the signaling pathways responsible for force generation in smooth muscle cells. It has been demonstrated that this peptide can abolish MLC20 phosphorylation without significantly affecting other steps in the contraction cascade, such as calcium binding to calmodulin. ingentaconnect.comnih.gov This specificity underscores the central role of MLCK in mediating smooth muscle contractility and has solidified its position as a key therapeutic target for conditions involving smooth muscle dysfunction. chemimpex.com
Modulation of Cellular Motility and Migration Pathways
Myosin light chain kinase (MLCK) plays a complex and sometimes contradictory role in cell motility and migration. While it has long been implicated in generating the contractile forces necessary for cell movement, recent studies suggest a more nuanced function that can be independent of its kinase activity. nih.govnih.gov
In many cell types, MLCK-mediated phosphorylation of the myosin regulatory light chain is thought to be essential for processes like lamellipodial extension and cell body translocation. nih.gov Inhibition of MLCK activity has been shown to block these movements in certain cells. nih.gov However, other research has surprisingly found that the deletion of MLCK can lead to faster cell migration and enhanced protrusion formation. nih.govnih.gov This suggests that MLCK's role extends beyond simple force generation.
Impact on Cell Spreading and Protrusion Formation
The influence of MLCK on cell spreading and the formation of protrusions like lamellipodia is multifaceted. In some contexts, MLCK activity is necessary for the extension of lamellipodia, with its inhibition leading to a halt in protrusion. nih.gov It is believed to mediate the tension on integrin-extracellular matrix interactions, which guides membrane protrusion. nih.gov
Role in Cytoskeletal Rearrangements
MLCK is a key regulator of the cytoskeleton, primarily through its control of actin-myosin interactions. nus.edu.sg The phosphorylation of myosin light chains by MLCK promotes the assembly of stress fibers and the generation of contractile forces that are crucial for various cellular processes, including cell migration and cytokinesis. nih.govdrugbank.com
However, research has also uncovered a kinase-independent role for MLCK in cytoskeletal organization. nih.govnih.gov MLCK possesses actin-binding activity and can act as a scaffold protein, linking the cytoskeleton to transmembrane complexes that include integrins. nus.edu.sgnih.govnih.gov The absence of MLCK can lead to a reduction in membrane F-actin filaments and attenuated formation of these transmembrane linkages, suggesting a structural role in stabilizing the membrane skeleton. nih.govnih.gov During cell division, MLCK localizes to the spindle midzone and is thought to regulate myosin II-dependent cytoskeletal rearrangements necessary for the ingression of the cleavage furrow. nus.edu.sg
Influence on Barrier Function and Permeability Mechanisms
Myosin light chain kinase (MLCK) is a critical regulator of endothelial and epithelial barrier function. nih.govmdpi.com The integrity of these barriers is largely dependent on the state of cell-cell adhesions and the underlying actomyosin cytoskeleton. nih.govresearchgate.net Activation of MLCK leads to phosphorylation of the myosin regulatory light chain, which in turn increases actomyosin contractility. nih.gov This contraction exerts a centripetal force that pulls on cell junctions, leading to their disassembly and the formation of intercellular gaps, thereby increasing paracellular permeability. mdpi.comresearchgate.net
The use of MLCK inhibitors, including specific peptides like MLCK (480-501), has been fundamental in demonstrating the necessity of MLCK activity for increases in vascular hyperpermeability in response to various inflammatory and angiogenic mediators. nih.govnih.gov In vitro studies on cultured endothelial and epithelial monolayers have consistently shown that blocking MLCK prevents the barrier disruption caused by agents like tumor necrosis factor-α (TNF-α). nih.govmdpi.com This process often involves the MLCK-dependent endocytosis of tight junction proteins such as occludin. mdpi.com
Physiologically, MLCK-mediated increases in permeability are also involved in processes like nutrient absorption in the intestine, where it facilitates the paracellular flux of small molecules. mdpi.commdpi.com However, in pathological states, excessive MLCK activation contributes to the barrier dysfunction seen in conditions like inflammatory bowel disease, sepsis, and acute respiratory distress syndrome. nih.govmdpi.com
Participation in Exocytotic Processes and Secretory Mechanisms
Myosin light chain kinase (MLCK) and the associated actomyosin network play a significant role in regulating exocytosis and secretion in various cell types. nih.gov The contractile forces generated by actin and myosin II are implicated in the transport of secretory vesicles to the plasma membrane, their docking, and subsequent fusion.
In pancreatic beta cells, for instance, the remodeling of the actin cytoskeleton and focal adhesions is essential for glucose-stimulated insulin (B600854) secretion. researchgate.net Inhibition of MLCK has been shown to affect the number of insulin granules at the plasma membrane, suggesting a role for MLCK-mediated contractility in the exocytotic process. researchgate.net The movement of dense-core vesicles, which is required for the sustained, second phase of insulin secretion, is dependent on cytoskeletal rearrangement. researchgate.net
Furthermore, in neuronal synapses, MLCK is emerging as an important activity-dependent regulator of vesicle recycling. nih.govnih.gov Studies have shown that both acute inhibition of MLCK and its downregulation can slow the endocytosis of synaptic vesicles following neuronal activity. nih.govnih.gov This suggests that MLCK facilitates the efficient retrieval of vesicle membranes, a crucial step for maintaining synaptic transmission. The mechanism is thought to involve the Ca2+/calmodulin-dependent phosphorylation of myosin II, which then provides the mechanical force for vesicle budding and transport. nih.govnih.gov
Investigation of Ion Channel Regulation and Transporter Activity
Myosin light chain kinase (MLCK) is involved in the regulation of various ion channels and transporters, often through its influence on the cytoskeleton, which can anchor or modulate the activity of these membrane proteins. nih.govresearchgate.net
Research has indicated a role for MLCK in the regulation of transient receptor potential (TRP) channels. For example, the activity of TRPC5 channels can be influenced by MLCK, which may induce its localization to the plasma membrane in a calcium-dependent manner. uniprot.org However, studies using MLCK inhibitors have yielded complex results. While some effects of inhibitors like ML-9 on TRPC6 channels were initially thought to be MLCK-mediated, further investigation using the specific inhibitory peptide MLCK (480-501) showed little effect, suggesting a non-specific action of the chemical inhibitor in that context. nih.gov
In the context of gastric acid secretion, the MLCK inhibitory peptide (480-501) has been shown to potently inhibit cAMP-stimulated acid secretion in permeabilized gastric glands. physiology.org This finding strongly suggests the involvement of an MLCK-like enzyme in the final steps of acid secretion, a process that requires significant cytoskeletal rearrangement for the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of parietal cells. physiology.org Additionally, MLCK can phosphorylate and activate the Na+/H+ exchanger NHE-1, leading to cytosolic alkalinization and an indirect increase in intracellular calcium, which can further amplify MLCK activity and influence other cellular processes. frontiersin.org
Analysis of Intracellular Calcium Dynamics via MLCK (480-501) Perturbation
The peptide fragment Myosin Light Chain Kinase (480-501), often abbreviated as MLCK (480-501), represents a crucial tool in the study of cellular signaling pathways, particularly those governed by intracellular calcium dynamics. This peptide corresponds to a 22-residue sequence (Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly) from the calmodulin-binding domain of smooth muscle myosin light chain kinase (smMLCK). researchgate.netnih.gov Its utility in research stems from its function as a potent and specific inhibitor of MLCK, an enzyme central to the calcium/calmodulin (Ca²⁺/CaM) signaling cascade that regulates a multitude of cellular processes, most notably smooth muscle contraction. researchgate.netnih.gov
The activation of MLCK is a direct consequence of an increase in the intracellular calcium concentration ([Ca²⁺]i). nih.gov Rising levels of cytosolic Ca²⁺ lead to its binding with the ubiquitous calcium-sensor protein, calmodulin. The resulting Ca²⁺/CaM complex then binds to and activates MLCK, which in turn phosphorylates the regulatory light chain of myosin II (MLC20). nih.govplos.org This phosphorylation event is the primary trigger for the interaction of actin and myosin, leading to cellular contraction and force generation. nih.gov
Perturbation of this pathway using the MLCK (480-501) peptide provides a sophisticated method for dissecting the role of MLCK activity in response to fluctuations in intracellular calcium. By introducing MLCK (480-501) into cells, researchers can effectively uncouple the elevation of [Ca²⁺]i from the downstream phosphorylation of MLCK substrates. The peptide acts as a pseudosubstrate inhibitor, competitively binding to the active site of MLCK and preventing it from phosphorylating its natural targets. nih.govnih.govphysiology.org This inhibitory action occurs in a manner competitive with both ATP and the myosin light chain substrate. nih.gov
The high affinity of MLCK (480-501) for the enzyme makes it a highly effective inhibitor. Research has demonstrated that this peptide inhibits the calmodulin-dependent activation of smooth muscle MLCK with a very low half-maximal inhibitory concentration (IC₅₀). researchgate.netnih.gov Similarly, it strongly inhibits Ca²⁺/calmodulin-independent MLCK activity. nih.govresearchgate.net This potent inhibition allows for the direct investigation of which cellular events are dependent on MLCK activation versus other Ca²⁺-dependent, but MLCK-independent, signaling pathways.
For instance, in studies of vascular smooth muscle, vasoconstrictor agents trigger an increase in [Ca²⁺]i, which subsequently activates MLCK. researchgate.net By applying MLCK (480-501), scientists can determine the extent to which the observed contraction is due to MLCK-mediated phosphorylation versus other calcium sensitization pathways, such as those involving Rho-kinase or Protein Kinase C (PKC). nih.govnih.gov Research has shown that while inhibitors of Rho-kinase and PKC can reduce agonist-induced force, they do so without altering MLCK activation, highlighting the distinct yet coordinated roles of these pathways in response to a calcium signal. nih.govnih.gov
Furthermore, the use of MLCK (480-501) has been instrumental in clarifying the signaling cascade in non-muscle cells. In studies on gastric parietal cells, the peptide was used to demonstrate that acid secretion, a process stimulated by cAMP, is dependent on MLCK activity. physiology.org The inhibitory peptide suppressed aminopyrine (B3395922) accumulation, a marker for acid secretion, indicating that even processes traditionally linked to cAMP can be modulated by the Ca²⁺/CaM/MLCK axis. physiology.org
The analysis of intracellular calcium dynamics through perturbation with MLCK (480-501) is a powerful approach. It allows for the functional isolation of the MLCK pathway, enabling a clearer understanding of its specific contribution to complex physiological responses initiated by changes in intracellular calcium.
Interactive Data Tables
Table 1: Inhibitory Potency of MLCK (480-501) on Myosin Light Chain Kinase
| Parameter | Value | Target Enzyme Condition | Source(s) |
| IC₅₀ | 46 nM | Calmodulin-dependent smMLCK activation | researchgate.netnih.gov |
| Kᵢ | 25 nM | Ca²⁺/Calmodulin-independent MLCK | nih.govresearchgate.net |
| IC₅₀ | 0.9 µM | Synthetic peptide substrate phosphorylation | researchgate.netnih.gov |
| IC₅₀ | 2.7 µM | Myosin light chain phosphorylation | researchgate.netnih.gov |
| IC₅₀ | 0.25 µM | MLCK | nih.govresearchgate.net |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; smMLCK: Smooth muscle myosin light chain kinase.
Table 2: Research Findings on Cellular Processes Modulated by MLCK (480-501) Perturbation
| Cellular Process | Model System | Observation with MLCK (480-501) | Implication | Source(s) |
| Smooth Muscle Contraction | General | Inhibition of MLC phosphorylation | Demonstrates the peptide's efficacy in blocking the primary contractile signal | researchgate.netnih.gov |
| Acid Secretion | Rabbit Gastric Glands | Suppression of aminopyrine accumulation | Supports a role for MLCK in regulating acid secretion | physiology.org |
| Vasorelaxation | Vascular Smooth Muscle | Used as a tool to study the effects of nicotinamide (B372718) on MLCK signaling | Helped determine that nicotinamide's effects are downstream of Ca²⁺/CaM binding to MLCK | nih.govingentaconnect.com |
Interactions with Regulatory Pathways and Kinase Cross Talk in the Context of Myosin Light Chain Kinase 480 501
Crosstalk with Calmodulin-Dependent Signaling Cascades
Myosin Light Chain Kinase (MLCK) is a cornerstone of cellular contractility, activated by the binding of a Calcium-Calmodulin (Ca²⁺/CaM) complex. This activation process involves the displacement of an autoinhibitory sequence from the kinase's catalytic site, a sequence which includes the 480-501 region. nih.govnih.gov The synthetic peptide MLCK (480-501) leverages this mechanism, acting as a powerful inhibitor of MLCK activity.
The peptide, with the sequence Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly, effectively inhibits the calmodulin-dependent activation of smooth muscle MLCK with a half-maximal inhibitory concentration (IC₅₀) of 46 nM. nih.gov Further studies have shown that it strongly inhibits a Ca²⁺/calmodulin-independent form of MLCK with an inhibition constant (Ki) of 25 nM. nih.gov The inhibitory action of the MLCK (480-501) peptide is competitive with both ATP and the myosin light chain substrate. nih.gov
This peptide's mode of inhibition is multifaceted. It can bind to the MLCK-calmodulin complex, preventing the kinase from phosphorylating its target. nih.gov This interaction underscores the peptide's role in probing the direct regulation of MLCK by calmodulin. By competing with the endogenous autoinhibitory domain, the MLCK (480-501) peptide can uncouple MLCK activity from upstream Ca²⁺/CaM signals, providing a valuable method for investigating the specific contributions of this pathway to cellular processes.
Table 1: Inhibitory Potency of MLCK (480-501) on Myosin Light Chain Kinase
| Kinase Form | Inhibitory Concentration | Type of Inhibition | Reference |
|---|---|---|---|
| Calmodulin-dependent MLCK | IC₅₀ = 46 nM | - | nih.gov |
| Ca²⁺/Calmodulin-independent MLCK | Ki = 25 nM | Competitive with ATP and Myosin Light Chain | nih.gov |
Interplay with Rho-Associated Kinase (ROCK) and Other Small GTPase Pathways
The regulation of myosin light chain phosphorylation is not solely dependent on the Ca²⁺/CaM/MLCK axis. The RhoA/Rho-associated kinase (ROCK) pathway represents a parallel and crucial regulatory input, often mediating what is known as calcium sensitization. nih.govresearchgate.net This process allows for increased myosin phosphorylation and contraction at a constant intracellular Ca²⁺ concentration. nih.gov The MLCK (480-501) peptide is instrumental in dissecting the relative contributions of the MLCK and ROCK pathways.
ROCK contributes to myosin phosphorylation through two main mechanisms: direct phosphorylation of the myosin regulatory light chain (RLC) and, more significantly, inhibition of Myosin Light Chain Phosphatase (MLCP) by phosphorylating its myosin-binding subunit (MYPT1). nih.govnih.govnih.gov This inhibition of the phosphatase shifts the kinase/phosphatase balance towards phosphorylation. researchgate.net
Studies in fibroblasts have revealed a spatial differentiation in the roles of MLCK and ROCK. nih.govsemanticscholar.org In the central part of the cell, ROCK appears to be the dominant kinase for RLC phosphorylation, while at the cell periphery, MLCK is the primary kinase responsible. nih.govsemanticscholar.orgresearchgate.net The use of inhibitors like MLCK (480-501) and ROCK inhibitors (e.g., Y-27632) has been crucial in delineating these distinct spatial roles. nih.govresearchgate.net Furthermore, in some cellular contexts, such as serum-stimulated human arterial smooth muscle cells, ROCK and another kinase, ZIPK, appear to be the primary regulators of RLC phosphorylation, with MLCK playing a lesser role. plos.org This highlights the context-dependent nature of the interplay between these pathways.
Modulation of Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMK-II) Activities
The signaling network controlling myosin phosphorylation extends to other significant kinases like Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMK-II). The MLCK (480-501) peptide, while a potent inhibitor of MLCK, has been shown to exhibit some cross-reactivity, which necessitates careful interpretation of experimental results.
PKC can indirectly enhance myosin light chain phosphorylation by inhibiting MLCP, a mechanism involving the phosphorylation of a 17 kDa inhibitor protein (CPI-17). elsevierpure.comnih.govmdpi.com Studies have shown that both MLCK and PKC contribute to agonist-induced increases in RLC phosphorylation in arterial smooth muscle. nih.gov In cardiac cells, PKC can enhance the effects of MLCK on force development and ATPase activity. nih.gov However, the MLCK (480-501) peptide itself can inhibit PKC with an IC₅₀ of 1.4 µM, indicating that at higher concentrations, it may directly affect PKC signaling. nih.gov
CaMK-II is another Ca²⁺/CaM-dependent kinase that can influence the contractile state. In cardiomyocytes, CaMK-II has been shown to contribute to RLC phosphorylation, acting alongside MLCK. nih.gov CaMK-II can also phosphorylate MLCK itself, which can decrease the affinity of MLCK for the Ca²⁺/CaM complex, thereby acting as a negative feedback mechanism. nih.govcapes.gov.br The MLCK (480-501) peptide also demonstrates inhibitory activity against CaMK-II, with a reported IC₅₀ of 1.7 µM. nih.gov This cross-inhibition underscores the importance of using this peptide at concentrations that are specific for MLCK to avoid confounding effects on CaMK-II and PKC.
Table 2: Specificity of MLCK (480-501) Autoinhibitory Domain Peptide
| Kinase | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|
| Myosin Light Chain Kinase (MLCK) | 0.25 µM | nih.gov |
| Protein Kinase C (PKC) | 1.4 µM | nih.gov |
Regulatory Roles of p21-Activated Kinases (PAKs) on MLCK Activity and its Relation to the (480-501) Region
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as effectors for the small GTPases Rac and Cdc42. nih.govthno.org They are involved in regulating a multitude of cellular processes, including cytoskeletal dynamics. dovepress.com The role of PAKs in regulating myosin light chain phosphorylation is complex and appears to be context-dependent, with reports of both positive and negative regulation. nih.gov
Several studies have indicated that PAKs can phosphorylate and inhibit MLCK. dovepress.comnih.gov This provides a mechanism for Rac/Cdc42 signaling to antagonize MLCK-dependent contraction. The specific sites of PAK-mediated phosphorylation on MLCK and whether the (480-501) region is directly involved in this regulation require further detailed investigation. Conversely, some studies suggest that PAKs can increase RLC phosphorylation, potentially by phosphorylating and inhibiting the MYPT1 subunit of MLCP. nih.gov The use of tools like the MLCK (480-501) peptide can help to isolate the effects of PAKs on the MLCK pathway versus the MLCP pathway.
Integration with Myosin Light Chain Phosphatase (MLCP) Regulation
The phosphorylation state of the myosin regulatory light chain is ultimately determined by the dynamic balance between the activities of MLCK and Myosin Light Chain Phosphatase (MLCP). wikipedia.orgnih.gov MLCP is a trimeric enzyme, and its activity is primarily regulated through the inhibitory phosphorylation of its myosin-targeting subunit, MYPT1. researchgate.netresearchgate.netwikipedia.org
As discussed, kinases such as ROCK and PKC play a central role in inhibiting MLCP. researchgate.netnih.govelsevierpure.com By using the MLCK (480-501) peptide to specifically block the MLCK pathway, researchers can isolate and study the signaling inputs that regulate MLCP activity. For instance, in a system where MLCK is inhibited, any remaining agonist-induced myosin phosphorylation can be attributed to the inhibition of MLCP by pathways like RhoA/ROCK. This approach is critical for understanding the concept of Ca²⁺ sensitization, where force is maintained or increased without a corresponding rise in intracellular Ca²⁺, primarily through the inhibition of MLCP. nih.govelsevierpure.com
Investigation of Novel Kinases Contributing to Myosin Light Chain Phosphorylation in MLCK Null Systems
While MLCK is a primary kinase for RLC phosphorylation, especially in smooth muscle, it is not the only one. nih.gov Studies using MLCK-deficient or null systems have been pivotal in identifying other kinases that can phosphorylate the myosin regulatory light chain. nih.gov In these systems, RLC phosphorylation and contraction can still occur, pointing to the involvement of alternative kinases. nih.govrupress.org
Several other kinases have been implicated in direct RLC phosphorylation, including:
Rho-associated kinase (ROCK): As mentioned, besides inhibiting MLCP, ROCK can directly phosphorylate RLC. nih.gov
Zipper-interacting protein kinase (ZIPK): This kinase has been shown to be involved in RLC phosphorylation in some cell types, often in conjunction with ROCK. plos.org
CaMK-II: In cardiac muscle, CaMK-II contributes significantly to RLC phosphorylation. nih.gov
The MLCK (480-501) peptide serves as a pharmacological mimic of an MLCK-null state, allowing for the investigation of these alternative phosphorylation pathways in cells where genetic knockout is not feasible. By inhibiting MLCK, the contributions of these other kinases to specific cellular functions can be more clearly elucidated.
Experimental Methodologies and Research Models Employing Myosin Light Chain Kinase 480 501
In Vitro Enzymatic Assays for MLCK Activity and Inhibition Studies
In vitro enzymatic assays are fundamental for characterizing the kinetic properties of MLCK and for screening potential inhibitors. The MLCK (480-501) peptide is a cornerstone of these studies, serving as a well-defined competitive inhibitor.
Commonly, MLCK activity is measured by quantifying the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a substrate, which can be the 20-kDa myosin regulatory light chain (MLC20) or a synthetic peptide substrate. promega.com One prevalent method involves using radiolabeled [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate. nih.gov
More advanced, non-radioactive methods have been developed for higher throughput and convenience. One such method uses high-performance liquid chromatography (HPLC) to separate the phosphorylated peptide substrate from the unphosphorylated form, allowing for the calculation of reaction rates based on peak areas. nih.gov This HPLC-based assay is efficient, with a single separation taking less than nine minutes, and is highly suitable for screening new MLCK inhibitors. nih.gov Another modern approach is the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction. promega.compromega.com This system is highly sensitive and adaptable for high-throughput screening of chemical compounds that may affect MLCK activity. promega.compromega.com
In these assay systems, MLCK (480-501) has been shown to be a potent inhibitor. Studies using synthetic peptide analogs demonstrated that MLCK (480-501) strongly inhibits the Ca2+/calmodulin-independent form of MLCK with an inhibition constant (Ki) of 25 nM. nih.gov The mechanism of this inhibition is competitive with respect to both ATP and the myosin light chain substrate, indicating that the peptide directly binds to the enzyme's active site. nih.gov However, while potent against MLCK, studies have shown that the MLCK (480-501) peptide is not entirely specific and can inhibit other protein kinases, which is a critical consideration for its use in more complex systems. nih.gov
| Target Kinase | IC50 (µM) |
|---|---|
| Myosin Light Chain Kinase (MLCK) | 0.25 |
| Protein Kinase C (PKC) | 1.4 |
| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMK-II) | 1.7 |
Use in Permeabilized Cell Systems for Cellular Response Analysis
Permeabilized cell systems offer a bridge between in vitro assays and intact cell studies, allowing researchers to introduce otherwise membrane-impermeable molecules like the MLCK (480-501) peptide directly into the cytoplasm to study their effects on cellular processes.
A notable example is the use of β-escin to permeabilize isolated rabbit gastric glands. physiology.org This model retains the ability to secrete acid in response to stimuli like cAMP. physiology.org In this system, the introduction of the MLCK inhibitory peptide (480-501) at a concentration of 30 μM potently suppressed aminopyrine (B3395922) accumulation, a measure of acid secretion. physiology.org This finding provided direct evidence supporting the hypothesis that MLCK activity is a crucial regulator of gastric acid secretion. physiology.org
Similarly, saponin-permeabilized human umbilical vein endothelial cell (HUVEC) monolayers have been used to investigate the role of MLCK in cell contraction. These studies demonstrated that the phosphorylation of myosin light chains by MLCK is both essential and sufficient to initiate endothelial cell retraction. nih.gov While not explicitly using the 480-501 peptide, this model establishes the principle of using permeabilized cells to directly probe the function of the MLCK pathway in controlling cell mechanics.
Application in Cell Culture Models for Investigating Cytoskeletal Dynamics
Cell culture models are indispensable for studying the dynamic processes governed by the cytoskeleton, such as cell migration, adhesion, and division. The MLCK (480-501) peptide, and other MLCK inhibitors like ML-7 and ML-9, are frequently used in these models to dissect the specific contribution of MLCK.
Research on cell migration has revealed complex roles for MLCK. Surprisingly, in some cell models, the deletion of MLCK was found to increase the speed of cell migration and enhance the formation of protrusions. nih.govnih.gov This suggests that MLCK's role extends beyond simply promoting contraction via myosin phosphorylation; it may also involve regulating membrane tension and stabilizing the membrane skeleton through its F-actin-binding activity. nih.govnih.gov
In studies of epithelial barrier function, MLCK is a key regulator of tight junction permeability. plos.org Cell culture models of intestinal epithelium, such as Caco-2 monolayers, have shown that MLCK activity is necessary for increases in paracellular permeability. researchgate.net For instance, the MLCK inhibitor ML-9 was able to prevent increases in permeability in several intestinal epithelial models. researchgate.net Furthermore, in models of colitis-associated cancer, MLCK expression was found to be upregulated via TNFR2 signaling, leading to disrupted intercellular junctions. plos.org
Investigations into wound healing and lamellipodia formation have also employed MLCK inhibitors. In B16 melanoma cells and NIH3T3 fibroblasts, the use of the MLCK inhibitor ML-7 showed that myosin contractile activity was not essential for the closure of intracellular wounds, a process driven by the formation of lamellipodia. biologists.combiologists.com This indicates that while MLCK-driven contractility is important in many contexts, other cytoskeletal mechanisms can dominate in specific cellular activities.
Utilization in Immunoprecipitation and Protein Interaction Studies
To understand the regulation and diverse functions of MLCK, it is crucial to identify its interacting partners. Immunoprecipitation (IP) and pull-down assays are powerful techniques for this purpose, and studies involving MLCK have revealed novel regulatory mechanisms and protein complexes.
For example, co-immunoprecipitation assays were used to demonstrate a direct physical interaction between MLCK and human Arrest Defective-1 (hARD1), a protein lysine (B10760008) acetyltransferase. plos.org These experiments, conducted both in vivo and in vitro, confirmed that hARD1 binds to and acetylates MLCK, thereby deactivating it and reducing the phosphorylation of the myosin light chain. plos.org This discovery identified a novel mechanism for regulating MLCK activity and, consequently, tumor cell migration and invasion. plos.org
In other studies, pull-down and co-immunoprecipitation assays were employed in cells where MLCK was deleted. nih.gov The results showed that the absence of MLCK led to a reduced formation of transmembrane protein complexes that include myosin II, integrins, and fibronectin. nih.gov This suggests a scaffolding role for MLCK, where it is critical for linking the actomyosin (B1167339) cytoskeleton to the extracellular matrix through integrin-based adhesions, thereby regulating membrane tension and cell protrusion. nih.gov
Development of Experimental Models for Mechanistic Elucidation of Cellular Processes
To probe the in vivo significance of MLCK, researchers have developed sophisticated experimental models, ranging from specialized cellular systems to genetically modified animals.
The β-escin-permeabilized gastric gland model, as discussed earlier, was specifically developed to allow the introduction of inhibitory peptides like MLCK (480-501) to elucidate the molecular machinery of acid secretion. physiology.org This model was instrumental in confirming the involvement of MLCK in this physiological process. physiology.org
In the field of cardiovascular physiology, smooth muscle-specific MLCK knockout (MLCK(SMKO)) mice have been generated. researchgate.net These animals proved to be a valuable model for demonstrating that MLCK is necessary for maintaining both normal physiological blood pressure and the elevated blood pressure seen in salt-induced hypertension. researchgate.net The MLCK(SMKO) mice exhibit significantly lower basal blood pressure and are a useful model for studying conditions of vascular failure and hypotension. researchgate.net
Animal models of disease have also been critical for understanding the pathological roles of MLCK. A mouse model of severe burn injury was used to show that MLCK-dependent phosphorylation of the myosin light chain mediates the disruption of the intestinal epithelial barrier that occurs following such trauma. plos.org Inhibition of MLCK in this model attenuated the burn-induced increase in intestinal permeability and mucosal injury, highlighting MLCK as a potential therapeutic target. plos.org
Advanced Research Directions and Future Perspectives for Myosin Light Chain Kinase 480 501 Studies
Refined Understanding of Pseudosubstrate Inhibition and Autoinhibitory Mechanisms
The primary sequence of the MLCK (480-501) peptide from chicken smooth muscle is Ala-Lys-Lys-Leu-Ser-Lys-Asp-Arg-Met-Lys-Lys-Tyr-Met-Ala-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly. nih.govresearchgate.net This sequence is characterized by a high concentration of basic amino acid residues, which is key to its function. nih.govresearchgate.netnih.gov The prevailing model of autoinhibition posits that in the absence of the activator complex calcium/calmodulin (Ca2+/CaM), this basic pseudosubstrate sequence binds to acidic residues within the enzyme's own catalytic core, effectively blocking the active site and maintaining the kinase in an inactive state. nih.gov
Future research will focus on identifying the precise acidic residues in the catalytic domain that form electrostatic interactions with the basic residues of the (480-501) sequence. nih.gov While some of these interacting residues have been predicted through mutagenesis studies, a complete high-resolution map of this interaction is still needed. Synthetic peptides corresponding to this region have been instrumental in probing its function. For instance, the 22-residue peptide (480-501) competitively inhibits both the myosin light chain and synthetic peptide substrates, underscoring its role as a pseudosubstrate that mimics the actual substrate. nih.govresearchgate.netnih.gov Advanced research will likely employ more sophisticated biophysical techniques to measure the dynamics and energetics of this intramolecular interaction in real-time. A key goal is to understand how the binding of Ca2+/CaM provides the energetic switch to overcome this potent autoinhibition.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| IC₅₀ | 46 nM | Inhibition of Calmodulin-dependent activation of smooth muscle MLCK | nih.govresearchgate.net |
| IC₅₀ | 0.9 µM | Competitive inhibition of synthetic peptide substrate phosphorylation | nih.govresearchgate.net |
| IC₅₀ | 2.7 µM | Competitive inhibition of myosin light chain phosphorylation | nih.govresearchgate.net |
| Kᵢ | 25 nM | Inhibition of Ca²⁺/calmodulin-independent MLCK activity | nih.gov |
Exploration of Isoform-Specific Interactions and Functional Diversity
MLCK exists in various isoforms, including smooth muscle (smMLCK), skeletal muscle (skMLCK), and non-muscle variants, each with distinct structural and functional properties. plos.orgresearchgate.net While the autoinhibitory mechanism is a conserved feature, the primary sequences of the autoinhibitory domains, including the region homologous to (480-501), are not identical across isoforms. nih.gov This divergence suggests that the specifics of autoinhibition and activation are likely fine-tuned for the unique physiological roles of each isoform.
Development of Advanced Probes and Modulators based on the (480-501) Sequence
The synthetic peptide MLCK (480-501) is already a widely used research tool due to its high specificity and potency as an MLCK inhibitor. physiology.orgnih.gov It has been used in permeabilized cell models and for intracellular delivery to dissect the role of MLCK in various signaling pathways, such as gastric acid secretion and the regulation of ion channels. physiology.orgnih.gov For example, the peptide was used to demonstrate that nicotinamide's vasorelaxant effects are mediated through the inhibition of myosin light chain phosphorylation. nih.govingentaconnect.com
The future in this area lies in using the (480-501) sequence as a scaffold for developing next-generation chemical probes and potential therapeutic modulators. This could involve creating peptidomimetics with improved stability, cell permeability, and bioavailability. Further refinement could lead to the development of isoform-specific inhibitors by exploiting the sequence variations between MLCK isoforms. tsri.or.th Such advanced modulators would be invaluable for both basic research and as potential starting points for drug development targeting diseases where MLCK activity is dysregulated, such as hypertension, asthma, and certain cancers. researchgate.netchemimpex.com
| Biological System/Process | Finding | Reference |
|---|---|---|
| Rabbit gastric glands (permeabilized) | Inhibited cAMP-stimulated acid secretion, suggesting MLCK involvement. | physiology.org |
| HEK293 cells expressing TRPC6 channels | Used to confirm that the inhibitor ML-9 acts on the channel independently of MLCK. | nih.gov |
| Vascular smooth muscle | Helped identify that nicotinamide (B372718) inhibits MLCK-dependent signaling to cause vasorelaxation. | nih.govingentaconnect.com |
Systems Biology Approaches to Map Comprehensive Signaling Networks Involving MLCK (480-501)
The regulation of MLCK is far more complex than a simple on/off switch controlled by Ca2+/CaM. It is a node in a dense network of signaling pathways. plos.org A systems biology approach, which integrates experimental data with computational modeling, is essential to map the comprehensive network of interactions that converge on MLCK, with the (480-501) autoinhibitory domain acting as a key integration module.
This network includes inputs from various signaling pathways. For instance, MLCK activity is modulated by other kinases, such as Rho-kinase, and its expression can be transcriptionally upregulated by inflammatory signals involving tumor necrosis factor (TNF) receptor 2. nih.govplos.org Furthermore, a novel regulatory mechanism was discovered where the protein human arrest defective-1 (hARD1) acetylates MLCK, leading to its inactivation in a Ca2+/CaM-independent manner. plos.org Systems-level analysis will help to understand how these diverse signals are integrated at the level of the MLCK enzyme to produce a specific cellular response. Mapping these networks will be critical for predicting the downstream consequences of MLCK inhibition and for understanding its role in complex diseases like inflammatory bowel disease and cancer. plos.org
Integration with Structural Biology Techniques for High-Resolution Interaction Analysis
While molecular models have provided valuable predictions, a definitive understanding of the (480-501) peptide's function requires high-resolution structural data. researchgate.net Future research must prioritize the use of advanced structural biology techniques like cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy. The goal is to solve the atomic structures of full-length MLCK isoforms in multiple states: the autoinhibited state, the Ca2+/CaM-activated state, and the substrate-bound state.
These structures would provide an unprecedented view of the autoinhibitory mechanism. They would reveal the precise contacts between the (480-501) pseudosubstrate and the catalytic cleft, and visualize how the binding of Ca2+/CaM induces a conformational change that releases this inhibition. researchgate.net Comparing the structures of different isoforms would illuminate the molecular basis for their functional diversity. Such high-resolution structural information would not only fundamentally advance our understanding of kinase regulation but would also provide a powerful platform for the rational design of highly specific modulators based on the (480-501) sequence. researchgate.net
Q & A
Q. What experimental approaches are recommended to assess MLCK (480-501) activity in endothelial barrier function studies?
- Methodological Answer : To evaluate MLCK activity, use a combination of Western blotting to detect phosphorylated myosin light chain (p-MLC) and total MLCK protein levels (normalized to β-actin) . For functional assays, employ trans-endothelial electrical resistance (TEER) measurements in vitro to quantify barrier integrity changes after MLCK inhibition or siRNA-mediated knockdown . Include controls for calmodulin-dependent activation (e.g., calmodulin inhibitors) and validate results with immunofluorescence to visualize actin cytoskeletal rearrangements .
Q. How should researchers design experiments to investigate the role of MLCK (480-501) in vascular permeability?
- Methodological Answer : Apply the PICO framework :
- Population : Primary human umbilical vein endothelial cells (HUVECs) or microvascular endothelial cell lines.
- Intervention : MLCK inhibitors (e.g., ML-7) or overexpression of MLCK (480-501) mutants.
- Comparison : Untreated cells or cells treated with Rho-kinase inhibitors (e.g., Y-27632) to isolate MLCK-specific effects.
- Outcome : Quantify p-MLC levels, TEER, and paracellular tracer flux (e.g., FITC-dextran) .
Ensure replicates (n ≥ 6) and statistical validation via paired Student’s t-tests .
Advanced Research Questions
Q. How can contradictory data on MLCK (480-501) vs. Rho-kinase in regulating MLC phosphorylation be resolved?
- Methodological Answer : Perform time-course experiments to distinguish early (Rho-kinase-mediated) vs. sustained (MLCK-mediated) phosphorylation . Use selective inhibitors (ML-7 for MLCK; Y-27632 for Rho-kinase) in parallel. Validate with phospho-specific antibodies targeting distinct phosphorylation sites (e.g., Thr18/Ser19 for MLCK vs. Ser19 for Rho-kinase) . Combine knockdown/rescue experiments to confirm pathway specificity. For in vivo models, employ tissue-specific MLCK knockout mice .
Q. What advanced methodologies characterize post-translational modifications (PTMs) in MLCK (480-501)?
- Methodological Answer : Utilize top-down mass spectrometry (MS) to analyze intact MLCK isoforms and identify PTMs (e.g., phosphorylation, acetylation) within the 480-501 region . For site-specific phosphorylation mapping, apply phosphoproteomics with TiO2 enrichment and LC-MS/MS . Validate functional impacts using alanine-scanning mutagenesis of residues 480-501 and assess kinase activity via in vitro phosphorylation assays with purified calmodulin .
Q. How do hypoxia (via HIF-1α) and hyperglycemia influence MLCK (480-501) activity in endothelial dysfunction?
- Methodological Answer : Expose cells to hypoxic chambers (1% O₂) or high glucose (25 mM) and measure MLCK mRNA/protein levels via qRT-PCR and Western blotting . Co-immunoprecipitate HIF-1α with MLCK to test direct interactions. For mechanistic studies, use luciferase reporters to assess HIF-1α-driven MLCK promoter activity. Address variability by normalizing to cell viability (MTT assays) and ROS levels (DCFH-DA probes) .
Data Analysis & Contradiction Resolution
Q. What factors contribute to variability in MLCK (480-501) activity measurements across studies?
- Methodological Answer : Key factors include:
- Cell type specificity : Smooth muscle vs. endothelial cells exhibit divergent MLCK isoforms .
- Calmodulin availability : Chelate Ca²⁺ (EGTA) or inhibit calmodulin (W-7) to standardize conditions .
- Antibody cross-reactivity : Validate antibodies against recombinant MLCK (480-501) to ensure specificity .
- Temporal dynamics : Collect time-resolved data to account for transient phosphorylation events .
Use meta-analysis frameworks to harmonize datasets and apply multivariate regression to identify confounding variables .
Q. How can researchers validate the functional significance of MLCK (480-501) mutations in disease models?
- Methodological Answer : Introduce point mutations (e.g., kinase-dead K472R) via CRISPR-Cas9 and assess contractility in 3D collagen gels or microfluidic devices . For in vivo relevance, use adenoviral delivery of mutants in rodent models of vascular leakage or hypertension. Pair with phospho-proteomic profiling to map downstream signaling perturbations . Validate clinical relevance using patient-derived endothelial cells with MYLK polymorphisms .
Methodological Best Practices
Q. What controls are essential for MLCK (480-501) kinase activity assays?
- Methodological Answer : Include:
- Negative controls : Kinase-dead MLCK mutants or reactions without ATP/Mg²⁺.
- Positive controls : Purified MLCK with calmodulin/Ca²⁺.
- Specificity controls : Rho-kinase inhibitors to rule out cross-talk .
Normalize activity to total protein (Bradford assay) and confirm substrate identity via Coomasie staining .
Q. How should researchers report MLCK (480-501) findings to ensure reproducibility?
- Methodological Answer : Follow MIAPE guidelines for proteomics data and ARRIVE guidelines for animal studies. In manuscripts, detail:
- MLCK isoform : Specify UniProt ID (e.g., Q15746 for human MYLK1).
- Phosphorylation sites : Use standardized notation (e.g., Ser480/Thr485).
- Statistical power : Justify sample sizes with a priori power analysis .
Deposit raw data in repositories like PRIDE or GenBank and provide antibody catalog numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
